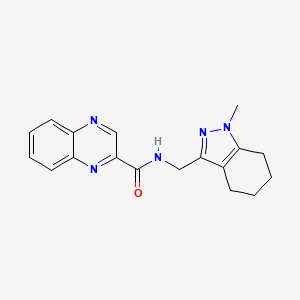

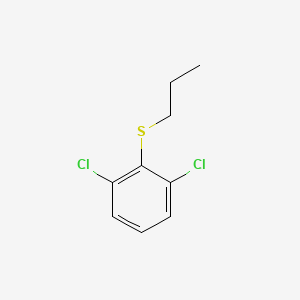

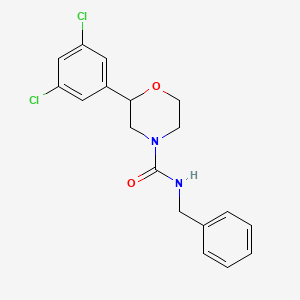

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Activity : Quinoxaline derivatives, including those related to N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline-2-carboxamide, have been synthesized and show a range of pharmacological activities. These activities include anti-inflammatory, analgesic, and anticonvulsant properties. These compounds are significant in drug design due to their potential as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides (Kethireddy et al., 2017).

Metabolism Studies : Research involving human liver microsomes has been conducted to understand the metabolism of new illicit drugs, including compounds structurally similar to the mentioned quinoxaline derivative. These studies are crucial for predicting possible metabolites occurring in humans, which is important for drug development and safety evaluation (Takayama et al., 2014).

Radiochemistry and Imaging : Studies involving quinoline-2-carboxamide derivatives have explored their potential as radioligands for imaging peripheral benzodiazepine type receptors (PBR) using positron emission tomography (PET). This application is significant in the field of medical imaging and diagnostics (Matarrese et al., 2001).

Biophysical Studies : Quinoline derivatives have been used in biophysical studies to explore their binding interactions with proteins like serum albumins. These studies are crucial in understanding the pharmacokinetics and dynamics of drug compounds (Paul et al., 2019).

Antimicrobial Activity : Novel quinoline carboxamides have been synthesized and evaluated for their antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Moussaoui et al., 2021).

Anticancer Research : Some quinoline derivatives have been synthesized and evaluated for their anticancer activity. This includes studies on the structure-activity relationships for cytotoxicity, indicating potential applications in cancer treatment (Reddy et al., 2015).

Antiviral Properties : Quinoxalin-2(1H)-one derivatives, structurally related to the mentioned compound, have shown potency against Hepatitis C Virus (HCV), indicating potential therapeutic applications in treating viral infections (Liu et al., 2011).

Mechanism of Action

Target of Action

The compound, N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline-2-carboxamide, is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cellular processes such as cell cycle regulation and volume regulation .

Mode of Action

Indazole derivatives have been known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can lead to the disruption of cell cycle progression, potentially leading to cell death .

Biochemical Pathways

The inhibition of kinases such as chk1, chk2, and h-sgk can affect various cellular pathways, including those involved in cell cycle regulation and volume regulation .

Result of Action

The inhibition of kinases can lead to the disruption of cell cycle progression, potentially leading to cell death .

Future Directions

properties

IUPAC Name |

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-23-17-9-5-2-6-12(17)15(22-23)10-20-18(24)16-11-19-13-7-3-4-8-14(13)21-16/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAOVYPNFWCSLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate](/img/structure/B2805048.png)

![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2805059.png)

![3-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2805061.png)